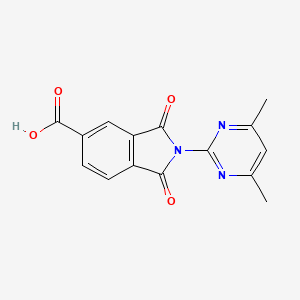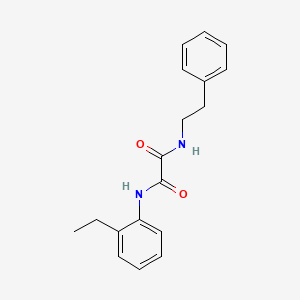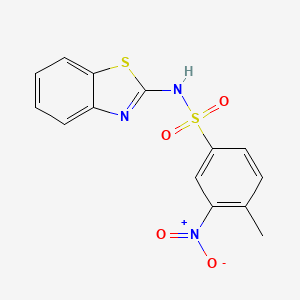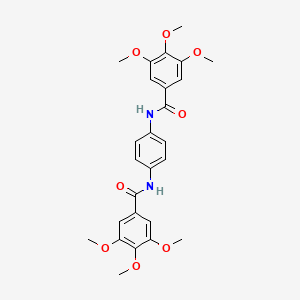
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has led to its use in a variety of experimental settings, where it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid works by inhibiting the activity of NADPH oxidase, an enzyme that is responsible for generating ROS in cells. By blocking the activity of NADPH oxidase, this compound can reduce the levels of ROS in cells, which can have a range of downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In addition, this compound has been shown to have potential applications in the treatment of a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is that it is a potent and specific inhibitor of NADPH oxidase, which allows researchers to study the role of this enzyme in a variety of physiological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including:
1. Further studies of the biochemical and physiological effects of this compound, including its potential applications in the treatment of a range of diseases.
2. Development of new analogs of this compound that have improved potency and specificity for NADPH oxidase inhibition.
3. Studies of the role of NADPH oxidase in a variety of physiological processes, including immune function, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
5. Development of new methods for synthesizing this compound and other related compounds, which could help to improve the efficiency and scalability of production.
Méthodes De Synthèse
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a variety of methods, including reaction of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product can be purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling pathways. In particular, this compound has been shown to be a useful tool for studying the role of NADPH oxidase in a variety of physiological processes, including immune function and cardiovascular disease.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-7-5-8(2)17-15(16-7)18-12(19)10-4-3-9(14(21)22)6-11(10)13(18)20/h3-6H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKBOXPKGZRSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-butyryl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5117415.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
